molecular formula C16H33BO3Si B12976496 tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

Cat. No.: B12976496
M. Wt: 312.3 g/mol
InChI Key: ODTSJDLTXNDTBB-BENRWUELSA-N
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Description

Tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane is a complex organosilicon compound that features a boronate ester group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the boronate ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

The synthesis of tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane typically involves multiple steps. One common method includes the reaction of tert-butyl-dimethylsilyl chloride with a suitable alcohol to form the tert-butyl-dimethylsilyl ether. This intermediate is then subjected to a reaction with a boronate ester precursor under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF)

Scientific Research Applications

Tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants involved .

Comparison with Similar Compounds

Similar compounds to tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane include other boronate esters and organosilicon compounds. Some examples are:

The uniqueness of this compound lies in its combination of a boronate ester group with an organosilicon moiety, providing unique reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C16H33BO3Si

Molecular Weight

312.3 g/mol

IUPAC Name

tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane

InChI

InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-13-11-10-12-17-19-15(4,5)16(6,7)20-17/h10,12H,11,13H2,1-9H3/b12-10-

InChI Key

ODTSJDLTXNDTBB-BENRWUELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\CCO[Si](C)(C)C(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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